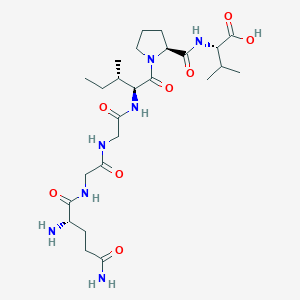
L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine is a synthetic peptide composed of six amino acids: L-glutamine, glycine, glycine, L-isoleucine, L-proline, and L-valine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and medicine. Peptides like this compound are often studied for their biological activities and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of the peptide in microbial systems, such as Escherichia coli, followed by purification.
Análisis De Reacciones Químicas
Types of Reactions
L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications, particularly at the side chains of amino acids like proline and valine.
Reduction: Reduction of any disulfide bonds if present.
Substitution: Amino acid side chains can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific reagents depending on the target amino acid side chain.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield individual amino acids, while oxidation might result in modified side chains.
Aplicaciones Científicas De Investigación
Biochemistry: Studying protein-protein interactions, enzyme-substrate interactions, and peptide folding.
Pharmacology: Investigating potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Medicine: Exploring its use in drug delivery systems or as a therapeutic agent for specific diseases.
Industry: Utilizing its properties in the development of biomaterials or as a component in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the peptide’s intended use, such as inhibiting enzymes, blocking receptor sites, or modulating signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
L-Valyl-L-prolyl-L-proline: Known for its angiotensin-converting enzyme (ACE) inhibitory activity.
L-Isoleucyl-L-prolyl-L-proline: Also an ACE inhibitor with potential cardiovascular benefits.
Glycyl-L-prolyl-L-glutamate: Studied for its neuroprotective effects in Alzheimer’s disease.
Uniqueness
L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine is unique due to its specific amino acid sequence, which may confer distinct biological activities and therapeutic potential compared to other peptides. Its combination of amino acids could result in unique interactions with biological targets, making it a valuable compound for further research.
Propiedades
Número CAS |
592523-44-9 |
|---|---|
Fórmula molecular |
C25H43N7O8 |
Peso molecular |
569.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S,3S)-2-[[2-[[2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H43N7O8/c1-5-14(4)21(24(38)32-10-6-7-16(32)23(37)31-20(13(2)3)25(39)40)30-19(35)12-28-18(34)11-29-22(36)15(26)8-9-17(27)33/h13-16,20-21H,5-12,26H2,1-4H3,(H2,27,33)(H,28,34)(H,29,36)(H,30,35)(H,31,37)(H,39,40)/t14-,15-,16-,20-,21-/m0/s1 |
Clave InChI |
HUEUSJYGNHEWCJ-XUHKJIGQSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)N)N |
SMILES canónico |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


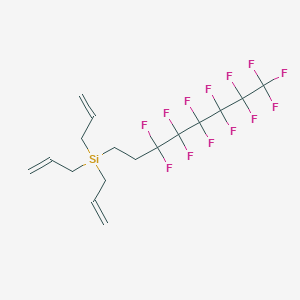
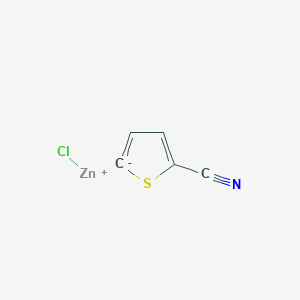
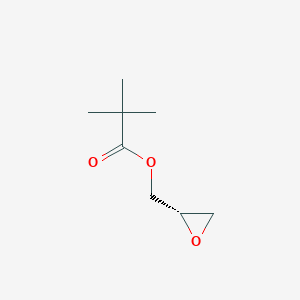
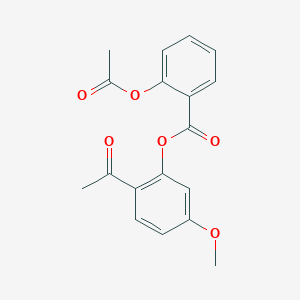
![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)
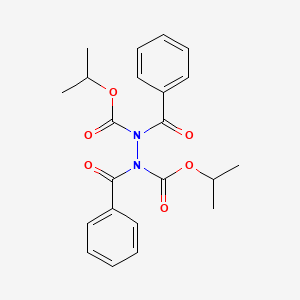
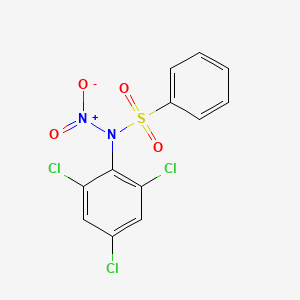
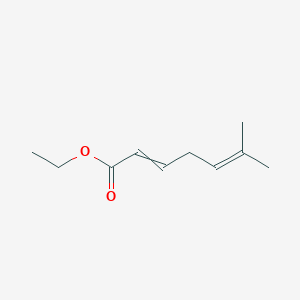
![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)

